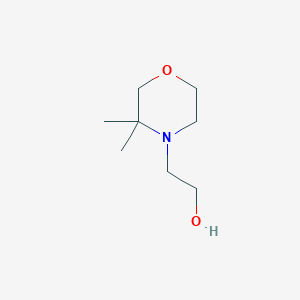

4-Morpholineethanol, 3,3-dimethyl-

Description

Overview of Morpholine (B109124) and its N-Substituted Heterocyclic Analogues

Morpholine, a heterocyclic compound featuring both an amine and an ether functional group, serves as a versatile building block in organic synthesis. uobaghdad.edu.iq Its six-membered ring structure can be readily modified, particularly at the nitrogen atom, to produce a diverse range of N-substituted derivatives. nih.gov These modifications are instrumental in tailoring the molecule's physical, chemical, and biological properties. The capacity of the morpholine ring to influence the pharmacokinetic properties of a molecule has made it a valuable pharmacophore in medicinal chemistry. e3s-conferences.org The synthesis of these derivatives often involves the reaction of morpholine with various electrophiles, leading to a wide array of functionalized compounds with applications spanning pharmaceuticals, agrochemicals, and as corrosion inhibitors and catalysts. uobaghdad.edu.iqe3s-conferences.orgresearchgate.net

Significance of the Ethanol (B145695) Moiety in Morpholine Derivatives

The incorporation of an ethanol group at the nitrogen atom of the morpholine ring introduces a primary alcohol functionality, creating 4-Morpholineethanol. nih.gov This hydroxyl group provides a reactive site for further chemical transformations, such as esterification, which has been explored in the creation of prodrugs. mallakchemicals.com The ethanol moiety also influences the polarity and hydrogen bonding capabilities of the molecule. The synthesis of such derivatives can be achieved through various methods, including the reaction of morpholine with ethyl chloroacetate (B1199739) followed by reduction, or the direct reaction with ethylene (B1197577) oxide. uobaghdad.edu.iqresearchgate.net

Structural Context of 4-Morpholineethanol, 3,3-dimethyl- within Amine-Ether Scaffolds

4-Morpholineethanol, 3,3-dimethyl- belongs to the broad class of amine-ether scaffolds. These structural motifs, containing both an amine and an ether group, are of significant interest in medicinal chemistry and materials science. acs.org The presence of both functionalities allows for a combination of properties, including the potential for hydrogen bonding and the ability to act as a base. The specific placement of the 3,3-dimethyl groups on the morpholine ring introduces steric bulk, which can influence the molecule's conformation and its interactions with biological targets or other molecules. This type of substitution can be a key element in designing molecules with specific three-dimensional shapes for targeted applications. enamine.net

Research Trajectories of 4-Morpholineethanol, 3,3-dimethyl- and Related Chemical Entities

While specific research on 4-Morpholineethanol, 3,3-dimethyl- is not extensively documented in publicly available literature, the research trajectories of related morpholineethanol derivatives point towards several areas of interest. The parent compound, 4-Morpholineethanol, is utilized as an intermediate in organic synthesis. mallakchemicals.com Derivatives of morpholine are actively being investigated for a wide range of applications. For instance, they serve as building blocks for therapeutic agents, including anticancer, antibacterial, and antifungal drugs. e3s-conferences.org The introduction of substituents on the morpholine ring is a common strategy to modulate biological activity. Therefore, it can be inferred that the study of 4-Morpholineethanol, 3,3-dimethyl- would likely explore how the gem-dimethyl substitution at the 3-position impacts the physical properties, reactivity, and potential applications of the morpholineethanol scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,3-dimethylmorpholin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2)7-11-6-4-9(8)3-5-10/h10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRWCRKQXOMASA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 4 Morpholineethanol, 3,3 Dimethyl

Nucleophilic Reactivity of the Morpholine (B109124) Nitrogen

The nitrogen atom within the morpholine ring of 4-Morpholineethanol, 3,3-dimethyl- possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity is the basis for several key derivatization strategies.

The nucleophilic nitrogen readily participates in acylation and alkylation reactions. In acylation, the nitrogen attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl halide or anhydride, to form a quaternary ammonium (B1175870) intermediate that subsequently yields an N-acylated product.

Alkylation reactions proceed via a similar nucleophilic attack on an alkyl halide or other alkylating agent. These reactions lead to the formation of quaternary ammonium salts, where the nitrogen atom becomes positively charged and is bonded to four carbon atoms.

The nucleophilic character of the morpholine nitrogen is central to the synthesis of amides, carbamates, and ureas.

Amides: While direct amidation with carboxylic acids is challenging, the nitrogen can react with activated carboxylic acid derivatives. For instance, the use of coupling agents or conversion of the carboxylic acid to a more reactive species facilitates the formation of the corresponding N-acylmorpholine derivative. thieme-connect.de

Carbamates: Carbamates can be synthesized by reacting the morpholine nitrogen with a chloroformate or by trapping an isocyanate intermediate. organic-chemistry.orggoogle.com The reaction with phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI) can also be employed to generate a reactive intermediate that subsequently reacts with an alcohol to form the carbamate. nih.gov

Ureas: The synthesis of ureas involving the morpholine nitrogen typically proceeds through the reaction with an isocyanate. nih.gov Alternatively, reaction with phosgene or a phosgene equivalent can form a carbamoyl (B1232498) chloride, which then reacts with another amine to yield a urea (B33335). nih.gov Modern, metal-free methods are also being developed for the synthesis of unsymmetrical ureas from amines. organic-chemistry.orgmdpi.com

A variety of methods for synthesizing urea derivatives have been developed, often utilizing phosgene or its substitutes. google.comnih.gov

| Reagent | Description | Reference |

| Phosgene/Triphosgene | Traditional reagents for forming isocyanate intermediates. | nih.gov |

| N,N'-Carbonyldiimidazole (CDI) | A safer, solid alternative to phosgene. | nih.gov |

| Phenyl Carbamates | Used as intermediates for the synthesis of N,N'-substituted ureas. | google.com |

The basicity of the morpholine nitrogen allows 4-Morpholineethanol, 3,3-dimethyl- to function as a catalyst or reagent in various organic reactions. It can act as a proton scavenger, neutralizing acidic byproducts and driving reactions to completion. Its role as a base is crucial in reactions such as dehydrohalogenations and as a component in buffer systems.

Reactions Involving the Terminal Hydroxyl Group

The terminal hydroxyl group of 4-Morpholineethanol, 3,3-dimethyl- is a primary alcohol, which imparts another dimension to its chemical reactivity.

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or promoted by a coupling agent.

Etherification: Etherification of the hydroxyl group can be achieved through various methods, most notably the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. organic-chemistry.org

Oxidation: As a primary alcohol, the terminal hydroxyl group can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents will typically yield the aldehyde, while stronger agents will lead to the carboxylic acid.

Reduction: The hydroxyl group itself is not readily reduced. However, derivatives formed from the hydroxyl group, such as esters or aldehydes, can be reduced. For instance, an ester derivative could be reduced back to the alcohol.

Transformations to Halogenated or Other Functionalized Analogues

The structure of 4-Morpholineethanol, 3,3-dimethyl- offers two primary sites for functionalization: the terminal hydroxyl group of the N-ethanol substituent and the C-H bonds of the morpholine ring. The hydroxyl group provides a reliable handle for classical transformations.

The primary alcohol can be readily converted into a variety of functional groups, which serve as precursors for further synthetic manipulations. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding chloride or bromide, respectively. These halogenated analogues are valuable intermediates for nucleophilic substitution and cross-coupling reactions.

Alternatively, the hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base. These activated intermediates are highly susceptible to displacement by a wide range of nucleophiles, allowing for the introduction of azides, cyanides, and other functionalities.

While direct C-H functionalization of the morpholine ring is more challenging, modern synthetic methods offer potential pathways. Photocatalytic strategies, for example, have been employed for the diastereoselective synthesis of substituted morpholines, indicating that activation of the ring is feasible under specific conditions. nih.gov

Table 1: Potential Functionalization Reactions of the N-Ethanol Side-Chain

| Reactant | Reagent(s) | Product Functional Group | Typical Conditions |

|---|---|---|---|

| 4-Morpholineethanol, 3,3-dimethyl- | SOCl₂, Pyridine | -Cl (Chloride) | Anhydrous solvent (e.g., CH₂Cl₂), 0 °C to r.t. |

| 4-Morpholineethanol, 3,3-dimethyl- | PBr₃ | -Br (Bromide) | Anhydrous solvent (e.g., Et₂O), 0 °C |

| 4-Morpholineethanol, 3,3-dimethyl- | p-TsCl, Et₃N | -OTs (Tosylate) | CH₂Cl₂, 0 °C to r.t. |

| 4-Morpholineethanol, 3,3-dimethyl- | MsCl, Pyridine | -OMs (Mesylate) | Anhydrous solvent, 0 °C |

| 4-(2-Tosyloxyethyl)-3,3-dimethylmorpholine | NaN₃ | -N₃ (Azide) | Polar aprotic solvent (e.g., DMF), heat |

Ring-Opening and Rearrangement Reactions of the Morpholine Core

The morpholine ring, while generally stable, can undergo cleavage under specific conditions. Such reactions are significant as they can transform the cyclic scaffold into linear, functionalized amine derivatives. A notable method for this transformation is the oxidative ring-opening of the C(sp³)–C(sp³) bond adjacent to the nitrogen atom.

A patented method describes the use of visible light as an energy source in the presence of an oxidant like O₂ to cleave the C–C bond in morpholine derivatives. google.com This approach avoids the need for harsh reagents or conditions, such as transition metals or high temperatures. For 4-Morpholineethanol, 3,3-dimethyl-, this reaction would be expected to cleave the C2-C3 bond, leading to a linear difunctionalized product. The gem-dimethyl group at the C3 position would likely influence the reaction kinetics and potentially the regioselectivity of the cleavage. The resulting product would be a formate (B1220265) ester derivative of a linear amino alcohol. google.com

Acid-catalyzed ring-opening is another potential pathway, although it typically requires harsh conditions like refluxing in concentrated strong acids. wiley-vch.de In such a process, protonation of the ring oxygen would be followed by nucleophilic attack, leading to the cleavage of a C-O bond and the formation of a linear diamine derivative.

Rearrangement reactions of the morpholine core itself are less common without initial activation or ring-opening. However, synthetic strategies involving the rearrangement of related heterocycles can lead to the formation of the morpholine ring. For example, the ring-opening of activated oxetanes or aziridines with suitable nucleophiles can be followed by an intramolecular cyclization to form substituted morpholines. acs.orgnih.gov

Table 2: Representative Ring-Opening Strategies for the Morpholine Core

| Reaction Type | Key Reagents/Conditions | Expected Product Type from 4-Morpholineethanol, 3,3-dimethyl- | Reference/Concept |

|---|---|---|---|

| Visible-Light Oxidative Cleavage | Photocatalyst (e.g., 4CzIPN), O₂, Blue Light | Linear N-formyl amino formate | Oxidative C–C bond cleavage google.com |

| Acid-Catalyzed Hydrolysis | Concentrated HCl or H₂SO₄, Reflux | Linear amino-ether diol | General acid-catalyzed ether cleavage wiley-vch.de |

Palladium-Catalyzed Cross-Coupling Reactions Incorporating 4-Morpholineethanol, 3,3-dimethyl- Moieties

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.orglibretexts.org The 4-Morpholineethanol, 3,3-dimethyl- scaffold can be incorporated into these reactions in two primary ways: either by acting as a nucleophilic coupling partner or by being converted into a substrate containing a suitable leaving group.

The Morpholine Moiety as a Nucleophile

The secondary amine character of the morpholine nitrogen makes it an excellent candidate for N-arylation reactions, such as the Buchwald-Hartwig amination. libretexts.org In this reaction, the morpholine nitrogen acts as a nucleophile, coupling with aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand. While the N-hydroxyethyl group in 4-Morpholineethanol, 3,3-dimethyl- might require protection, the parent 3,3-dimethylmorpholine (B1315856) could readily participate in such couplings to generate N-aryl derivatives. This approach is widely used in medicinal chemistry to synthesize libraries of compounds for drug discovery. nih.gov

Derivatives as Coupling Substrates

Alternatively, functionalized derivatives of 4-Morpholineethanol, 3,3-dimethyl- can serve as electrophilic substrates in cross-coupling reactions. As described in section 3.2.3, the hydroxyl group can be converted into a halide (e.g., -Br, -I) or a triflate. The resulting N-(2-haloethyl) or N-(2-triflyloxyethyl) derivative can then participate in various palladium-catalyzed reactions. For example, a Suzuki coupling with an organoboron reagent could form a C-C bond, extending the N-substituent.

Furthermore, N-acyl morpholines have been demonstrated to be effective substrates in decarbonylative cross-coupling reactions. acs.org If the 3,3-dimethylmorpholine core is acylated with an appropriate aromatic or aliphatic acid chloride, the resulting N-acyl morpholine can be coupled with reagents like styrene (B11656) (Heck reaction) or phenylboronic acid (Suzuki-type reaction) under palladium catalysis, which expels the carbonyl group. acs.org This strategy allows the morpholine moiety to be linked directly to various organic fragments.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Applications

| Coupling Reaction | Role of Morpholine Moiety | Required Functionalization | Coupling Partner | Reference/Concept |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Nucleophile (as 3,3-dimethylmorpholine) | None (on the ring) | Aryl Halide/Triflate | C-N Coupling libretexts.orgnih.gov |

| Suzuki Coupling | Substrate | N-(2-haloethyl) group | Organoboron Reagent | C-C Coupling libretexts.org |

| Heck Coupling | Substrate | N-(2-haloethyl) group | Alkene | C-C Coupling libretexts.org |

| Decarbonylative Heck Coupling | Substrate (as N-acyl derivative) | N-Acyl group | Styrene | Decarbonylative Coupling acs.org |

Computational and Theoretical Investigations of 4 Morpholineethanol, 3,3 Dimethyl

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, including both ab initio methods and Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and preferred three-dimensional arrangement (conformation) of atoms.

For 4-Morpholineethanol, 3,3-dimethyl-, these calculations would reveal key electronic properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical parameter, indicating the molecule's potential reactivity and electronic excitation energy. The MEP map highlights electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Conformationally, the morpholine (B109124) ring typically adopts a stable chair conformation. Quantum calculations can determine the precise bond lengths, bond angles, and dihedral angles for the most stable conformer of 4-Morpholineethanol, 3,3-dimethyl-. The presence of the 3,3-dimethyl groups on the morpholine ring introduces significant steric considerations that influence the ring's geometry and the orientation of the ethanol (B145695) substituent. Theoretical calculations on related morpholine derivatives provide a reference for the expected structural parameters.

Table 1: Illustrative Calculated Structural and Electronic Parameters for a Morpholine Derivative.

Data below is hypothetical, based on typical values for similar heterocyclic compounds, to illustrate the output of quantum chemical calculations.

| Parameter | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 7.7 eV | Indicates electronic stability. |

| Dipole Moment | 2.5 Debye | Measure of the molecule's overall polarity. |

| C-N-C Angle (in ring) | 109.8° | Bond angle within the morpholine ring. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. libretexts.org By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including conformational changes and interactions with its environment. mdpi.com

For 4-Morpholineethanol, 3,3-dimethyl-, MD simulations can explore its conformational landscape. The morpholine ring can undergo conformational transitions, such as ring-flipping between two chair forms. libretexts.orglibretexts.org The energy barriers for these transitions can be calculated, providing insight into the molecule's flexibility. The bulky 3,3-dimethyl groups would be expected to raise the energy barrier for ring inversion compared to unsubstituted morpholine. Analysis of dimethyl-substituted cyclohexanes, which are carbocyclic analogs, shows that gem-dimethyl substitution influences conformational stability. libretexts.orglibretexts.org

MD simulations are also invaluable for studying intermolecular interactions. By simulating the molecule in a solvent, such as water, one can observe the formation and dynamics of hydrogen bonds between the hydroxyl group of the ethanol substituent, the morpholine oxygen, and surrounding water molecules. These simulations can elucidate how the molecule is solvated and how it might interact with other molecules in a solution, which is fundamental to understanding its physicochemical properties like solubility.

Table 2: Illustrative Conformational Energy Data for a Disubstituted Heterocycle.

This data, based on principles from studies of substituted cyclohexanes pressbooks.pubyoutube.com, illustrates how MD can quantify the stability of different conformers.

| Conformer | Relative Energy (kJ/mol) | Key Feature |

|---|---|---|

| Chair (Equatorial Substituent) | 0.0 (Reference) | Most stable conformation. |

| Chair (Axial Substituent) | ~11.4 | Higher energy due to 1,3-diaxial steric strain. pressbooks.pub |

| Twist-Boat | ~23.0 | Transition state or intermediate in ring-flipping. |

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a class of quantum mechanics computational methods used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for studying chemical reactions, allowing researchers to map out entire reaction pathways, identify intermediate structures, and calculate the energies of transition states. mdpi.com

For a tertiary amine like 4-Morpholineethanol, 3,3-dimethyl-, a potential reaction of interest is its oxidation. researchgate.netresearchgate.net DFT calculations can be employed to model the mechanism of oxidation, which could occur at the nitrogen atom to form an N-oxide or at the carbon atoms adjacent to the nitrogen or oxygen. researchgate.net By calculating the energies of the reactants, transition states, and products, the activation energy for different potential pathways can be determined. researchgate.net This allows for a prediction of the most likely reaction mechanism under given conditions. For instance, DFT studies on the oxidation of other tertiary amines have elucidated the step-by-step processes and the energetic favorability of different outcomes. researchgate.net

Table 3: Example DFT-Calculated Activation Energies for a Hypothetical Reaction Step.

These hypothetical values for a reaction like N-oxidation illustrate the type of data generated from DFT studies of reaction mechanisms.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |

|---|---|---|

| N-Oxidation | 15.2 | Kinetically accessible pathway. |

| C-H Oxidation (alpha to N) | 25.8 | Higher energy barrier, less favorable. |

| C-H Oxidation (alpha to O) | 28.1 | Least favorable pathway. |

Structure-Property Relationship (SPR) Modeling for Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or property-based descriptors of a molecule with its macroscopic physicochemical properties. nih.govnih.gov These models are mathematical equations that can predict properties without the need for experimental measurement. nih.gov

For 4-Morpholineethanol, 3,3-dimethyl-, QSPR models can be developed to predict attributes such as boiling point, density, viscosity, and solubility. nih.govusn.nonih.gov The process involves calculating a large number of molecular descriptors for the compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment). mdpi.comnih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that links a selection of these descriptors to an experimentally known property for a set of similar molecules. nih.govresearchgate.net Once validated, this model can be used to predict the property for the target molecule.

Table 4: Key Molecular Descriptors Used in QSPR Models for Physicochemical Properties of Amines. nih.govnih.govmdpi.com

| Descriptor Type | Example Descriptor | Predicted Property |

|---|---|---|

| Constitutional | Molecular Weight | Boiling Point, Density |

| Topological | Wiener Index | Boiling Point |

| Geometric | Polar Surface Area (PSA) | Solubility, Boiling Point |

| Electronic | Dipole Moment | Solubility |

| Hybrid | LogP (Octanol-Water Partition Coefficient) | Aqueous Solubility nih.govchemeo.com |

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. DFT and other quantum chemical methods are commonly used for these predictions.

For 4-Morpholineethanol, 3,3-dimethyl-, the infrared (IR) spectrum can be predicted by calculating the vibrational frequencies corresponding to the stretching and bending of its chemical bonds. While calculated frequencies often have a systematic error, they can be scaled to provide excellent agreement with experimental spectra, aiding in the assignment of observed peaks to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. academicjournals.org These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard (like TMS). Comparing predicted NMR spectra with experimental results is a powerful method for structural elucidation, especially for complex molecules with many non-equivalent protons and carbons. nih.gov

Table 5: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data.

Data is representative for functional groups within the target molecule, based on general principles of spectroscopic prediction. academicjournals.org

| Parameter | Predicted Value | Typical Experimental Range | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | ~3450 (scaled) | 3200-3600 | O-H stretch (alcohol) |

| IR Frequency (cm⁻¹) | ~1120 (scaled) | 1080-1150 | C-O-C stretch (ether in morpholine) |

| ¹H NMR Shift (ppm) | ~3.6 | 3.4-4.0 | -CH₂-OH (methylene group) |

| ¹³C NMR Shift (ppm) | ~60.5 | 58-65 | -CH₂-OH (carbon) |

Applications of 4 Morpholineethanol, 3,3 Dimethyl in Materials Science and Specialized Chemical Synthesis

Role as a Building Block in Complex Organic Molecule Synthesis

The bifunctional nature of 4-Morpholineethanol, 3,3-dimethyl-, containing both a nucleophilic tertiary amine and a reactive hydroxyl group, makes it a valuable building block in organic synthesis. The presence of the 3,3-dimethyl substitution introduces steric bulk near the nitrogen atom, which can influence reaction selectivity and the conformational properties of the resulting molecules. This substitution can be a critical design element for creating advanced organic scaffolds with specific three-dimensional architectures. researchgate.net

Table 1: Functional Groups and Their Synthetic Potential

| Functional Group | Potential Synthetic Transformations | Influence of 3,3-dimethyl Group |

|---|---|---|

| Tertiary Amine (Morpholine Nitrogen) | Catalysis (e.g., polyurethane formation), Quaternization, Coordination to metals | Sterically hinders access to the nitrogen, potentially modifying its catalytic activity and coordination geometry. |

| Primary Alcohol (-OH) | Esterification, Etherification, Oxidation to aldehyde/carboxylic acid, Conversion to leaving group (e.g., tosylate), Urethane formation | Remote from the hydroxyl group, so direct electronic influence is minimal, but overall molecular shape is affected. |

| gem-Dimethyl Group | Acts as a permanent steric shield and conformational lock. | Provides chemical stability and influences the solubility and physical properties of derivatives. |

Precursor in Heterocyclic Compound Synthesis

Morpholine (B109124) derivatives are foundational in the synthesis of more complex heterocyclic systems. researchgate.net The 4-morpholineethanol scaffold can be elaborated into a variety of other heterocyclic structures. For instance, the hydroxyl group can be chemically modified to facilitate intramolecular cyclization reactions, or the entire molecule can be used as a starting point for constructing fused or spirocyclic systems.

Research on related morpholine compounds demonstrates their role in forming new heterocyclic rings. For example, morpholine-containing hydrazides can be cyclized to form 1,2,4-triazole (B32235) derivatives. While not specifically using the 3,3-dimethyl variant, these synthetic strategies illustrate how the core structure of 4-Morpholineethanol, 3,3-dimethyl- could be employed to generate novel, sterically-defined triazole systems. The gem-dimethyl group would be retained in the final product, imparting its specific steric and conformational influence.

Component in the Formation of Advanced Organic Scaffolds

The morpholine ring is a common motif in biologically active compounds and pharmaceuticals. researchgate.net The synthesis of novel derivatives is crucial for developing new drugs and chemical probes. 4-Morpholineethanol, 3,3-dimethyl- can serve as a key component in creating advanced organic scaffolds. The 3,3-dimethyl substitution offers a strategic tool for chemists to fine-tune the properties of a target molecule. This substitution can enhance metabolic stability by blocking potential sites of oxidation adjacent to the nitrogen atom and can lock the morpholine ring into a specific chair conformation, which may be crucial for binding to a biological target. The synthesis of complex, multi-ring systems often relies on building blocks that offer both functional handles for reaction and specific structural features. researchgate.net

Applications in Ligand Design for Catalysis

The ability of 4-Morpholineethanol, 3,3-dimethyl- to chelate with metal ions through its nitrogen and oxygen atoms makes it a candidate for ligand development in catalysis. The spatial arrangement and electronic properties of these donor atoms are critical for forming stable and reactive metal complexes.

Development of Chiral Ligands (if applicable)

The compound 4-Morpholineethanol, 3,3-dimethyl- is achiral. To be used in asymmetric catalysis, chirality would need to be introduced into the molecule, for example, by using chiral precursors that result in substitutions at the 2- or 5-positions of the morpholine ring. A related compound, 2-(2,6-Dimethyl-4-morpholinyl)ethanol, possesses two chiral centers. nih.gov If a chiral analogue of 4-Morpholineethanol, 3,3-dimethyl- were synthesized, the gem-dimethyl group could play a significant role. Its steric bulk would create a well-defined pocket around a coordinated metal center, potentially leading to high levels of stereocontrol in catalytic reactions.

Coordination Chemistry with Transition Metals

As a bidentate N,O-ligand, 4-Morpholineethanol, 3,3-dimethyl- can coordinate with a variety of transition metals. The morpholine nitrogen acts as a soft donor, while the hydroxyl oxygen is a hard donor, allowing for versatile coordination behavior. The formation of a stable five-membered chelate ring upon coordination would be a key feature. The steric hindrance from the 3,3-dimethyl groups would significantly impact the coordination geometry of the resulting metal complex, potentially favoring specific isomeric forms and influencing the metal's reactivity. This steric control is a valuable tool in designing catalysts for specific chemical transformations.

Integration into Polymeric Materials and Nanostructures

The dual functionality of 4-Morpholineethanol, 3,3-dimethyl- allows for its integration into polymers through two primary mechanisms: as a catalytic agent or as a monomeric building block.

Computational and experimental studies on simpler morpholines have demonstrated their effectiveness as catalysts in the formation of polyurethanes. researchgate.net The tertiary amine of 4-Morpholineethanol, 3,3-dimethyl- is expected to exhibit similar catalytic activity in promoting the reaction between isocyanates and polyols. The steric environment created by the adjacent dimethyl groups would likely modulate this activity compared to its un-substituted counterpart, 4-(2-Hydroxyethyl)morpholine. sigmaaldrich.comnih.gov

Furthermore, the primary hydroxyl group allows the molecule to act as a monomer and be covalently incorporated into polymer chains, such as polyesters and polyurethanes. In this role, the morpholine moiety becomes a pendant group along the polymer backbone. The bulky 3,3-dimethyl-substituted morpholine ring would disrupt polymer chain packing, potentially leading to materials with lower crystallinity, increased solubility in organic solvents, and altered thermal properties compared to polymers made with less bulky monomers. These modifications are essential in tuning the physical properties of materials for specific applications, from coatings and adhesives to specialized polymer-based nanostructures. ontosight.ai

Synthesis of Functional Polymers and Copolymers

The hydroxyl group of N-(2-hydroxyethyl)morpholine allows it to act as a monomer in polymerization reactions. For instance, it can be used to create polymers and copolymers with pendant morpholine groups, which impart specific properties to the resulting material. google.com These morpholine moieties can influence solubility, thermal stability, and the ability to coordinate with metal ions.

Polymers derived from morpholine-containing monomers, such as those produced from morpholine-2,5-diones, are explored for their potential as biodegradable materials like polydepsipeptides, which have applications in the medical field. nih.gov While direct polymerization studies involving "4-Morpholineethanol, 3,3-dimethyl-" are not documented, its structural similarity to other polymerizable alcohols like 2-hydroxyethyl methacrylate (B99206) (HEMA) suggests its potential utility. mdpi.com HEMA is a well-known monomer used in biomedical applications due to the biocompatibility of the resulting polymer, poly(2-hydroxyethyl methacrylate) (PHEMA). mdpi.com Similarly, incorporating a morpholine ethanol (B145695) derivative could introduce pH-responsiveness or other functionalities into polymer backbones.

N-(hydroxyalkyl)morpholine compounds are recognized for their role as polymer modifiers and stabilizers. google.com They can also serve as catalysts for the polymerization of epoxides. google.com

Role in Surface Modification and Coating Technologies

Morpholine and its derivatives are utilized in the coatings and paints industry. silverfernchemical.com They can function as solvents, stabilizers, and agents that improve film formation, durability, and adhesion. silverfernchemical.comnih.gov The basic nature of the morpholine ring allows it to neutralize acidic components, which is particularly useful for corrosion inhibition in steam condensate systems where it forms a protective film on metal surfaces. silverfernchemical.comnih.gov

N-(2-hydroxyethyl)morpholine, with its hydroxyl group, can be chemically grafted onto surfaces to alter their properties. This is a common strategy in materials science to control surface wettability, introduce specific binding sites, or enhance biocompatibility. The morpholine group's ability to engage in hydrogen bonding and its hydrophilic nature can be exploited in these applications. Furthermore, morpholine and its fatty acid salts have been used as components of protective coatings for fruits and vegetables. nih.gov

Utility as a Solvent Component or Co-solvent in Reaction Media

N-(2-hydroxyethyl)morpholine is a colorless to pale yellow liquid that is soluble in water and ethanol. mallakchemicals.comchembk.com Its miscibility with water and a range of organic solvents makes it a useful component in various formulations. silverfernchemical.com This solubility profile, combined with a high boiling point (approximately 226-228 °C), allows it to be used as a co-solvent in reaction media where specific polarity and temperature conditions are required. mallakchemicals.comsigmaaldrich.com

The presence of both a polar hydroxyl group and the morpholine ether linkage contributes to its versatile solvent properties. It can act as a weak base and a stabilizer in chemical formulations. silverfernchemical.com While specific data on "4-Morpholineethanol, 3,3-dimethyl-" is unavailable, the addition of methyl groups would likely increase its lipophilicity and could modify its solvent characteristics, potentially making it more suitable for reactions involving less polar substrates.

Table 1: Physical and Chemical Properties of N-(2-hydroxyethyl)morpholine

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 622-40-2 | mallakchemicals.comsigmaaldrich.comamines.comthermofisher.comavantorsciences.comnih.gov |

| Molecular Formula | C₆H₁₃NO₂ | mallakchemicals.comchembk.comsigmaaldrich.comamines.comthermofisher.comvwr.com |

| Molecular Weight | 131.17 g/mol | mallakchemicals.comsigmaaldrich.com |

| Appearance | Clear colorless to pale yellow liquid | mallakchemicals.comthermofisher.com |

| Boiling Point | 226-228 °C | mallakchemicals.com |

| Melting Point | 1-2 °C | mallakchemicals.comavantorsciences.com |

| Density | ~1.08 g/cm³ at 20-25 °C | mallakchemicals.comsigmaaldrich.com |

| Flash Point | 99 °C | mallakchemicals.comavantorsciences.com |

| Solubility | Soluble in water and ethanol | mallakchemicals.comchembk.com |

Development of Fluorescent Probes and Imaging Agents

The morpholine moiety is a valuable component in the design of "smart" fluorescent probes. nih.govresearchgate.net These probes can change their fluorescence properties in response to environmental changes, such as pH. nih.govresearchgate.netacs.org The tertiary amine within the morpholine ring can be protonated in acidic conditions, which alters the electronic properties of the entire molecule. nih.govresearchgate.netacs.org

For example, morpholine residues have been attached to fluorophores like BODIPY dyes. nih.govresearchgate.net In neutral or basic conditions, these probes can be highly fluorescent. nih.govresearchgate.netacs.org However, upon moving to an acidic environment, the protonation of the morpholine's nitrogen atom can lead to significant fluorescence quenching. nih.govresearchgate.netacs.org This on/off switching behavior makes such probes excellent sensors for mapping pH changes within biological systems, such as in different cellular compartments. nih.govresearchgate.net The incorporation of a morpholine group can also enhance the water solubility of a probe, which is a significant advantage for biomedical applications. nih.gov

Design Principles for Enhanced Fluorescence via Intramolecular Charge-Transfer (ICT)

Intramolecular Charge-Transfer (ICT) is a fundamental process in many fluorescent probes. nih.gov It occurs in molecules that have an electron-donating part and an electron-accepting part linked together. nih.govrsc.org Upon absorption of light, an electron moves from the donor to the acceptor, creating a charge-separated excited state. nih.gov This process is highly sensitive to the surrounding environment, and the resulting fluorescence can provide information about solvent polarity or viscosity. nih.gov

In the context of morpholine-containing probes, the morpholine unit itself can play a role in the ICT process. Theoretical calculations on some morpholine-functionalized BODIPY dyes have shown that the energy levels (HOMO and LUMO) of the morpholine are such that it does not act as an electron donor or acceptor in its neutral state. nih.govresearchgate.netacs.org However, when the morpholine nitrogen is protonated under acidic conditions, its lowest unoccupied molecular orbital (LUMO) energy is lowered significantly. nih.govresearchgate.netacs.org This change can trigger a photoinduced electron transfer (PET) mechanism, leading to fluorescence quenching. nih.govresearchgate.netacs.org This principle allows for the rational design of pH-sensitive probes where the fluorescence is "switched off" by the ICT process. nih.govresearchgate.netacs.org

The design of ICT-based probes involves carefully selecting donor and acceptor moieties to achieve the desired photophysical properties. rsc.orgnih.gov The morpholine group, or a derivative like 4-Morpholineethanol, can be strategically incorporated into a fluorophore to modulate its electronic structure and create a sensor for specific analytes or environmental conditions.

Analytical Method Development and Environmental Monitoring Excluding Toxicity/risk Assessment for Humans

Quantification Techniques for 4-Morpholineethanol, 3,3-dimethyl- in Complex Matrices

The quantification of 4-Morpholineethanol, 3,3-dimethyl- in diverse and complex samples necessitates the development of sensitive and selective analytical methodologies. Techniques based on chromatography are particularly powerful for separating the analyte from interfering components in the matrix.

Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the primary techniques for the analysis of morpholine (B109124) and its derivatives. For a compound like 4-Morpholineethanol, 3,3-dimethyl-, both approaches offer distinct advantages.

Gas Chromatography (GC): GC-based methods are well-suited for volatile and thermally stable compounds. While 4-Morpholineethanol, 3,3-dimethyl- possesses some volatility, its polarity due to the hydroxyl and morpholine groups may necessitate derivatization to improve its chromatographic behavior and sensitivity. A common derivatization strategy for morpholine involves reaction with reagents like sodium nitrite under acidic conditions to form a more volatile and stable N-nitrosomorpholine derivative, which can then be readily analyzed by GC-MS. nih.govresearchgate.net This approach offers high sensitivity and specificity. The selection of an appropriate GC column, such as a mid-polarity column, is critical to achieve good peak shape and separation from matrix interferences.

Liquid Chromatography (LC): LC is particularly advantageous for polar and non-volatile compounds, making it a suitable alternative for the direct analysis of 4-Morpholineethanol, 3,3-dimethyl- without the need for derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-MS/MS) has been successfully applied for the determination of morpholine residues in various samples. nih.gov This technique is effective for retaining and separating highly polar compounds that are not well-retained on traditional reversed-phase columns. An acidified mobile phase is often used to ensure the analyte is in its protonated form, which enhances its retention on a HILIC column and improves ionization efficiency for MS detection.

Table 1: Comparison of GC and LC methods for Morpholine Derivatives

| Feature | Gas Chromatography (GC) | Liquid Chromatography (LC) |

|---|---|---|

| Analyte Volatility | Requires volatile or derivatized analytes | Suitable for non-volatile and polar analytes |

| Derivatization | Often necessary for polar compounds to improve volatility and thermal stability | Generally not required |

| Typical Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID) | Tandem Mass Spectrometry (MS/MS), UV Detector |

| Column Type | Capillary columns with various stationary phases | Reversed-phase, HILIC |

| Advantages | High resolution, established methods for similar compounds | Direct analysis of polar compounds, high sensitivity with MS/MS |

| Disadvantages | Derivatization can be time-consuming and introduce errors | Matrix effects can be more pronounced |

While chromatographic methods offer high selectivity, spectrophotometric and electrochemical methods can provide simpler and more rapid screening tools for the quantification of morpholine derivatives.

Spectrophotometric Methods: These methods are based on the reaction of the analyte with a specific reagent to produce a colored product that can be measured using a spectrophotometer. For instance, a spectrophotometric method for morpholine involves its reaction with sodium 1,2-naphthoquinone-4-sulfonate under alkaline conditions to form a colored complex that can be quantified at a specific wavelength. ijbpas.comrsc.org Such methods are often cost-effective and suitable for routine monitoring where high selectivity is not paramount.

Electrochemical Methods: Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of morpholine and its derivatives. Techniques like differential pulse voltammetry have been developed for the determination of morpholine. ias.ac.inresearchgate.net These methods are based on the electrochemical oxidation of the morpholine ring at the surface of a modified electrode. The resulting current is proportional to the concentration of the analyte. The development of novel electrode materials, such as carbon nanostructures, has led to improved sensitivity and lower detection limits for morpholine. ias.ac.in

Monitoring of 4-Morpholineethanol, 3,3-dimethyl- in Industrial Processes and Chemical Waste Streams

Morpholine and its derivatives are utilized in various industrial applications, including as corrosion inhibitors in boiler systems and as intermediates in the synthesis of rubber chemicals and pharmaceuticals. nih.govwikipedia.org Consequently, these compounds can be present in industrial process waters and waste streams.

The monitoring of 4-Morpholineethanol, 3,3-dimethyl- in these streams is essential for process control and to ensure compliance with environmental regulations. The analytical methods described in the previous section, particularly GC-MS and LC-MS/MS, are well-suited for this purpose due to their ability to handle complex matrices and provide accurate quantification at low levels. For example, morpholine is a common additive for pH adjustment in fossil fuel and nuclear power plant steam systems to prevent corrosion. atamankimya.com Its presence in boiler water and wastewater from such plants is therefore expected. inchem.org

Biological treatment systems are often employed to degrade morpholine and its derivatives in industrial effluents. researchgate.net Monitoring the concentration of these compounds before and after treatment is crucial to assess the efficiency of the degradation process.

Degradation Studies in Abiotic Systems

Understanding the abiotic degradation of 4-Morpholineethanol, 3,3-dimethyl- is important for predicting its environmental persistence. Key abiotic degradation pathways include hydrolysis and photolysis.

Hydrolysis: The 4-Morpholineethanol, 3,3-dimethyl- molecule contains ether and alcohol functional groups. The ether linkage within the morpholine ring is generally stable to hydrolysis under typical environmental pH conditions. The C-N bonds of the amine are also resistant to hydrolysis. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Photolysis: Photodegradation can be a more relevant abiotic degradation process for morpholine derivatives. Studies on morpholine have shown that it can undergo photodissociation in the ultraviolet region. rsc.org The presence of chromophores within a molecule can influence its susceptibility to direct photolysis. While the morpholine ring itself does not strongly absorb sunlight, the presence of other functional groups or impurities in environmental waters could lead to indirect photolysis through reactions with photochemically generated reactive species such as hydroxyl radicals. Further studies would be needed to determine the specific photolytic fate of 4-Morpholineethanol, 3,3-dimethyl-.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Sustainable Chemistry Principles

The synthesis of morpholine (B109124) derivatives is a well-established area of organic chemistry. nih.gov However, the pursuit of novel and more sustainable synthetic routes for compounds like 2-(3,3-dimethylmorpholin-4-yl)ethanol remains a key research focus. Future investigations are likely to prioritize methods that align with the principles of green chemistry, aiming to reduce waste, improve energy efficiency, and utilize renewable feedstocks.

Key areas for exploration include:

One-Pot Syntheses: Developing multi-component reactions where the morpholine ring and the ethanol (B145695) side chain are constructed in a single, efficient step from simple precursors. This approach minimizes intermediate purification steps, saving time, solvents, and energy.

Catalytic Approaches: Investigating novel catalytic systems, including biocatalysis and photocatalysis, for the synthesis of the morpholine core and its subsequent functionalization. nih.gov For instance, enzyme-catalyzed resolutions could be employed to produce enantiomerically pure forms of the compound, which is crucial for applications in pharmaceuticals and advanced materials. sci-hub.se

Flow Chemistry: The use of continuous flow reactors could offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Renewable Feedstocks: Exploring synthetic pathways that begin from bio-based starting materials would significantly enhance the sustainability profile of 2-(3,3-dimethylmorpholin-4-yl)ethanol production.

Integration into Advanced Functional Materials Beyond Current Applications

The unique combination of a stable heterocyclic core and a reactive hydroxyl group makes 2-(3,3-dimethylmorpholin-4-yl)ethanol a promising building block for a new generation of advanced functional materials. researchgate.nete3s-conferences.org Its incorporation into polymeric structures or as a component in composite materials could impart desirable properties.

Future research could focus on:

Polymer Chemistry: Using the ethanol group as a handle for polymerization, this compound could be integrated into polyesters, polyurethanes, or polyacrylates. The bulky dimethyl-substituted morpholine ring would likely influence the polymer's thermal properties, solubility, and mechanical strength. researchgate.net

Corrosion Inhibitors: Morpholine and its derivatives are known for their application as corrosion inhibitors. e3s-conferences.orgchemicalbook.com Research into incorporating 2-(3,3-dimethylmorpholin-4-yl)ethanol into protective coatings could lead to more robust and durable anti-corrosion solutions.

Gas Capture Materials: The nitrogen atom in the morpholine ring can interact with acidic gases. Materials functionalized with 2-(3,3-dimethylmorpholin-4-yl)ethanol could be investigated for their potential in carbon capture and other gas separation technologies.

Expansion of Computational Studies to Predict Novel Reactivity and Properties

Computational chemistry offers a powerful tool for predicting the behavior of molecules and guiding experimental work. For 2-(3,3-dimethylmorpholin-4-yl)ethanol, computational studies could provide valuable insights into its properties and potential applications, saving significant time and resources in the laboratory.

Emerging computational research avenues include:

Conformational Analysis: A thorough analysis of the stable conformations of the molecule, considering the chair-like structure of the morpholine ring and the orientation of the ethanol side chain. This is fundamental to understanding its interactions with other molecules.

Reactivity Prediction: Using methods like Density Functional Theory (DFT), researchers can predict the most likely sites for chemical reactions, the energy barriers for these reactions, and the properties of the resulting products. acs.org This could guide the design of new synthetic routes and the development of functional materials.

Molecular Docking: In the context of potential biological applications, molecular docking simulations could predict how 2-(3,3-dimethylmorpholin-4-yl)ethanol might interact with the active sites of enzymes or receptors, providing a basis for further investigation in drug discovery. researchgate.net

Material Property Simulation: Computational models can be used to predict the properties of polymers or other materials that incorporate this compound, such as their mechanical strength, thermal stability, and permeability to different substances.

Development of High-Throughput Screening Methods for Chemical Applications

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds for a specific application. nih.gov Developing HTS methods relevant to the potential uses of 2-(3,3-dimethylmorpholin-4-yl)ethanol and its derivatives would accelerate the discovery of new applications.

Future directions in this area may involve:

Combinatorial Chemistry: Creating libraries of related compounds by systematically varying the substituents on the morpholine ring or modifying the ethanol side chain.

Screening for Catalytic Activity: Developing assays to quickly screen these libraries for catalytic activity in various chemical transformations.

Materials Discovery: Utilizing microarray technologies to rapidly screen polymers and composites containing 2-(3,3-dimethylmorpholin-4-yl)ethanol for desired physical or chemical properties. nih.gov For example, a library of polymers could be screened for their performance as gas separation membranes or as matrices for controlled-release applications.

A hypothetical high-throughput screening platform could be designed to evaluate derivatives of 2-(3,3-dimethylmorpholin-4-yl)ethanol for a specific property, such as catalytic activity or binding affinity.

| Derivative | Modification | Screening Assay | Target Property |

| Library A | Acylation of the hydroxyl group | Catalytic hydrolysis of an ester | Catalytic Activity |

| Library B | Substitution at the N-position | Fluorescence polarization | Receptor Binding |

| Library C | Incorporation into a polymer backbone | Gas permeation measurement | Gas Selectivity |

Design of Mechano- and Thermochromic Materials Utilizing the Chromophore

Thermochromic and mechanochromic materials, which change color in response to temperature or mechanical stress, respectively, are at the forefront of smart materials research. nist.gov While 2-(3,3-dimethylmorpholin-4-yl)ethanol itself is not a chromophore, it can be chemically modified to incorporate a chromophoric unit. The morpholine scaffold can influence the electronic environment of the chromophore, potentially leading to novel responsive materials.

Prospective research in this domain includes:

Synthesis of Chromophoric Derivatives: Attaching known chromophores (molecules that absorb and reflect light) to the ethanol group or the morpholine ring. The steric hindrance from the gem-dimethyl groups could affect the aggregation of these chromophores, which in turn can influence their coloristic properties.

Investigation of Thermochromism: Studying how the color of the synthesized chromophoric derivatives changes with temperature in different polymer matrices. The phase transitions of the polymer, influenced by the morpholine derivative, could trigger the thermochromic response.

Exploration of Mechanochromism: Investigating the change in color of materials containing these derivatives upon the application of mechanical force. The force could induce changes in the molecular packing or even trigger chemical reactions in the chromophore, leading to a visible color change.

Q & A

Q. Basic Research Focus

- <sup>1</sup>H NMR : The morpholine ring protons resonate as a multiplet at δ 3.6–3.8 ppm, while the dimethyl groups appear as singlets near δ 1.2–1.4 ppm. Ethanol substituents show characteristic splitting patterns for -CH2- groups .

- Mass Spectrometry : Electron ionization (EI-MS) fragments the molecule at the morpholine oxygen, producing diagnostic peaks at m/z 130 (base peak, morpholine ring) and m/z 85 (dimethyl-ethanol fragment) .

- Contradiction Analysis : Discrepancies in reported spectra may arise from solvent effects or impurities. Cross-referencing with databases like NIST ensures accuracy .

What structure-activity relationships (SAR) govern the biological activity of 4-Morpholineethanol, 3,3-dimethyl- derivatives?

Q. Advanced Research Focus

- Substituent Effects : Introducing acetylene groups (e.g., in propargylamine derivatives) enhances antibacterial activity by increasing lipophilicity and membrane penetration .

- Steric Hindrance : The 3,3-dimethyl group restricts conformational flexibility, potentially reducing off-target interactions .

- Comparative Studies : Analogues lacking the morpholine ring (e.g., piperidine derivatives) show lower activity, highlighting the importance of oxygen’s electron-donating effects .

How can researchers address contradictions in reported toxicity profiles of morpholine derivatives?

Q. Advanced Research Focus

- Metabolic Studies : Conflicting data on hepatotoxicity may arise from species-specific metabolism. For example, rodent models (e.g., in ) show rapid glucuronidation, while human hepatocytes exhibit slower Phase I oxidation .

- Assay Variability : In vitro cytotoxicity assays (e.g., MTT vs. resazurin) can yield differing IC50 values due to redox interference from morpholine’s tertiary amine .

- Mitigation Strategies : Standardizing test protocols (e.g., OECD guidelines) and using metabolically competent cell lines reduce variability .

What green chemistry approaches improve the sustainability of synthesizing 4-Morpholineethanol, 3,3-dimethyl-?

Q. Advanced Research Focus

- Biocatalysis : Lipases or transaminases can catalyze enantioselective formation of ethanol substituents, reducing reliance on harsh reagents .

- Solvent Selection : Replacing dichloromethane with cyclopentyl methyl ether (CPME) improves safety and recyclability .

- Waste Minimization : Flow chemistry systems enhance atom economy by optimizing reagent stoichiometry and reaction time .

How do computational methods aid in predicting the physicochemical properties of 4-Morpholineethanol, 3,3-dimethyl-?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Predict logP values (experimental: 1.2 ± 0.1) to assess membrane permeability .

- DFT Calculations : Optimize geometries to identify reactive sites for electrophilic substitution (e.g., para to the morpholine oxygen) .

- Docking Studies : Model interactions with bacterial enzymes (e.g., penicillin-binding proteins) to guide SAR .

What analytical challenges arise in quantifying 4-Morpholineethanol, 3,3-dimethyl- in environmental samples?

Q. Advanced Research Focus

- Matrix Effects : Soil and water samples require solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from interferents .

- Detection Limits : LC-MS/MS achieves sub-ppb sensitivity using multiple reaction monitoring (MRM) transitions (e.g., m/z 158 → 85) .

- Degradation Products : Hydrolysis under alkaline conditions generates 3,3-dimethyl-1,4-oxazepane, necessitating stability-indicating methods .

How can researchers validate the environmental safety of 4-Morpholineethanol, 3,3-dimethyl-?

Q. Advanced Research Focus

- Ecotoxicology Assays : Use Daphnia magna acute toxicity tests (48-h EC50) and algal growth inhibition studies to assess aquatic impact .

- Biodegradation Studies : OECD 301F tests measure mineralization rates under aerobic conditions, with half-lives <60 days indicating low persistence .

- Bioaccumulation Potential : Predict BCF values using quantitative structure-property relationship (QSPR) models based on logP and molecular volume .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.